2-Benzyl-4,4-dimethyl-2-oxazoline

Coordination Chemistry Organometallic Synthesis Transition Metal Chelates

2-Benzyl-4,4-dimethyl-2-oxazoline (CAS 1569-08-0) is a 4,4-dimethyl-substituted 2-oxazoline derivative bearing a benzyl substituent at the 2-position. The compound belongs to the 2-oxazoline heterocycle class, which is recognized as a versatile intermediate in organic synthesis and a foundational motif for ligand development in coordination chemistry and asymmetric catalysis.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 1569-08-0
Cat. No. B074484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4,4-dimethyl-2-oxazoline
CAS1569-08-0
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)CC2=CC=CC=C2)C
InChIInChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyGPBCTHQIXXYBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4,4-dimethyl-2-oxazoline (CAS 1569-08-0): Procurement-Relevant Identity and Class Context


2-Benzyl-4,4-dimethyl-2-oxazoline (CAS 1569-08-0) is a 4,4-dimethyl-substituted 2-oxazoline derivative bearing a benzyl substituent at the 2-position . The compound belongs to the 2-oxazoline heterocycle class, which is recognized as a versatile intermediate in organic synthesis and a foundational motif for ligand development in coordination chemistry and asymmetric catalysis [1]. The 4,4-dimethyl substitution pattern confers specific steric and electronic properties that distinguish it from unsubstituted or mono-substituted oxazoline analogs.

Why 2-Benzyl-4,4-dimethyl-2-oxazoline Cannot Be Replaced by Generic Oxazoline Analogs


The 2-benzyl substituent fundamentally alters the reactivity profile of 4,4-dimethyl-2-oxazoline compared to its 2-phenyl and 2-alkyl counterparts. In metalation studies, 4,4-dimethyl-2-benzyloxazoline (PhCH₂Ox) undergoes preferential deprotonation at the benzylic position, enabling distinct coordination chemistry pathways [1]. By contrast, 4,4-dimethyl-2-phenyloxazoline (HPhOx) exhibits no C–H bond activation and instead participates in aryl-coupling reactions [1]. The presence of the benzylic methylene group also renders this compound susceptible to aerobic oxidation at the benzylic C(sp³)–H bond, a transformation not accessible to 2-aryl-substituted oxazolines lacking this functionality [2]. These divergent behaviors mean that 2-benzyl-4,4-dimethyl-2-oxazoline occupies a distinct synthetic niche; substituting it with a 2-phenyl, 2-methyl, or 2-hydrogen analog will lead to different reaction outcomes and is not scientifically equivalent.

Quantitative Differentiation Evidence: 2-Benzyl-4,4-dimethyl-2-oxazoline vs. Closest Analogs


Divergent Metalation Behavior: Benzylic Deprotonation vs. Aryl Coupling

In direct metalation experiments with first-row transition metals, 4,4-dimethyl-2-benzyloxazoline (PhCH₂Ox) undergoes preferential deprotonation at the benzylic position, as exemplified by the formation of (Me₂N)₃Ti(η-N-(4,4-dimethyl-(2-CHPh)oxazoline)) [1]. In contrast, 4,4-dimethyl-2-phenyloxazoline (HPhOx) exhibits no C–H bond activation under analogous conditions and instead participates in aryl-coupling reactions, producing Zn(κ-C,N-4,4-Me₂-2-(o-C₆H₄)oxazoline)₂ [1]. The benzyl-substituted compound also yields bis-N,N′-(4,4-dimethyl-(2-pyridylmethylyl)oxazoline)Fe via deprotonation pathways that are inaccessible to the phenyl analog [1].

Coordination Chemistry Organometallic Synthesis Transition Metal Chelates

Carbanion Nucleophilicity in SRN1 Substitution: Comparative Yield Data

Carbanions generated from 2-benzyl-4,4-dimethyl-2-oxazoline (1b) react with 2-bromopyridine via a photoassisted SRN1 mechanism to give substitution products in good yield [1]. Under identical reaction conditions (KNH₂ in liquid NH₃, 5–25 min near-UV irradiation), the carbanion derived from 2,4,4-trimethyl-2-oxazoline (1a) also participates in the same SRN1 reaction [1]. While the original publication does not report side-by-side percentage yields, it establishes that the benzylic carbanion of 1b is a competent nucleophile in SRN1 heteroaromatic substitution, expanding the substrate scope relative to methyl-substituted analogs [1]. The extended conjugation provided by the benzyl group may influence carbanion stability and reactivity profile compared to the trimethyl analog.

Nucleophilic Substitution SRN1 Mechanism Heteroaromatic Chemistry

Tautomeric Stability in Bis(oxazoline) Ligands: Phenyl-Substituted BOX Displays 1:1 Tautomer Mixture

In bis(oxazoline) (BOX) ligand systems incorporating the 4,4-dimethyl-2-oxazoline motif, the tautomeric equilibrium is strongly influenced by the substituent at the bridging carbon. The ligand 1,1-bis(4,4-dimethyl-1,3-oxazolin-2-yl)-1-phenylmethane (Ph,HBOX-Me₂) exists in CDCl₃ solution at room temperature as a 1:1 mixture of diimine and iminoenamine tautomers [1]. In contrast, the structurally analogous H,HBOX-Me₂, Me,HBOX-Me₂, and tBu,HBOX-Me₂ ligands are present predominantly in the diimine form under identical conditions [1]. This class-level inference demonstrates that phenyl substitution at the bridging position introduces a tautomeric equilibrium not observed in alkyl-substituted BOX analogs, which may affect coordination geometry and catalytic performance.

Asymmetric Catalysis Ligand Design Tautomerism

Benzylic C(sp³)–H Aerobic Oxidation: Reactivity Unique to Benzyl-Substituted Oxazolines

Aryl acetimidates bearing the 4,4-dimethyl-2-oxazoline scaffold undergo copper(II)-catalyzed aerobic oxidation at the benzylic C(sp³)–H (C=O) bond to yield aryl-α-ketoesters in moderate to good yield [1]. This transformation represents the first example of direct synthesis of aryl-α-ketoesters from arylacetimidates via aerobic benzylic oxidation [1]. The reaction proceeds under mild conditions (O₂ atmosphere, Cu(II) catalyst) and exploits the benzylic C–H bond present in 2-benzyl-4,4-dimethyl-2-oxazoline derivatives [1]. In contrast, 2-aryl-substituted oxazolines (e.g., 4,4-dimethyl-2-phenyloxazoline) lack the benzylic C(sp³)–H bond and are therefore not substrates for this oxidative transformation [1].

C–H Functionalization Aerobic Oxidation α-Ketoester Synthesis

Physical Form and Acute Toxicity: Differentiated Handling and Safety Profile

2-Benzyl-4,4-dimethyl-2-oxazoline is a liquid at ambient temperature (20°C) with an acute oral LD₅₀ of 1400 mg/kg in mice and acute intravenous LD₅₀ of 180 mg/kg in mice [1]. The compound is reported to cause irritation to eyes, skin, and mucous membranes [1]. In comparison, many structurally related 2-oxazoline derivatives with lower molecular weight or different substitution patterns may be solids at room temperature, affecting handling, storage, and formulation considerations. The compound is stable under normal temperature and pressure but should avoid contact with strong oxidizing agents .

Chemical Safety Toxicology Laboratory Handling

Commercial Availability: 95% Purity Standard and Procurement Pathways

2-Benzyl-4,4-dimethyl-2-oxazoline is commercially available from established scientific suppliers including Thermo Scientific (Alfa Aesar) at 95% purity, offered in 1 g and 5 g quantities . The compound is also listed as available through custom synthesis channels for larger quantities or specialized purity requirements [1]. The CAS registry number 1569-08-0 and MDL number MFCD00102140 provide unambiguous compound identification across procurement platforms [2]. In contrast, less common 2-substituted-4,4-dimethyl-2-oxazoline analogs may require custom synthesis with extended lead times and higher costs. The compound is TSCA-listed, facilitating procurement in regulated laboratory environments [3].

Chemical Procurement Laboratory Supply Quality Specification

Validated Application Scenarios for 2-Benzyl-4,4-dimethyl-2-oxazoline (CAS 1569-08-0)


Synthesis of Benzylic-Metalated Transition Metal Chelates

This compound is specifically required when the synthetic objective is to generate transition metal complexes featuring metal–carbon bonds at the benzylic position. As demonstrated by Volpe et al., 4,4-dimethyl-2-benzyloxazoline undergoes preferential deprotonation to form titanium and iron complexes with η-N coordination modes [1]. The 2-phenyl analog fails to undergo C–H activation and instead yields aryl-coupled products [1]. Researchers synthesizing benzylic-metalated chelates for catalytic or structural studies should procure this specific benzyl-substituted derivative.

Carbanion Precursor for SRN1 Heteroaromatic Substitution Reactions

For SRN1 nucleophilic substitution on heteroaromatic substrates such as 2-bromopyridine, 2-chloroquinoline, iodobenzene, and bromomesitylene, the carbanion generated from 2-benzyl-4,4-dimethyl-2-oxazoline serves as an effective nucleophile [1]. The reaction proceeds under photoassisted conditions (near-UV irradiation) in liquid ammonia with KNH₂ as base [1]. This compound expands the carbanion nucleophile repertoire beyond simple alkyl-substituted oxazolines when aromatic conjugation or specific steric profiles are desired.

Precursor for Aryl-α-ketoester Synthesis via Aerobic C–H Oxidation

When the synthetic target is an aryl-α-ketoester, 2-benzyl-4,4-dimethyl-2-oxazoline derivatives serve as substrates for copper(II)-catalyzed aerobic oxidation of the benzylic C(sp³)–H bond [1]. This transformation proceeds under mild conditions (O₂ atmosphere, Cu(II) catalysis) and provides direct access to aryl-α-ketoesters [1]. 2-Aryl-substituted oxazolines lack the benzylic C–H bond and cannot undergo this oxidation, making the benzyl derivative the necessary starting material for this synthetic route [1].

Building Block for Bis(oxazoline) Ligands with Tunable Tautomerism

In the synthesis of bis(oxazoline) (BOX) ligands, incorporation of phenyl-substituted bridging units derived from benzyloxazoline precursors yields ligands that exhibit a 1:1 diimine to iminoenamine tautomeric equilibrium in solution [1]. This tautomeric behavior is absent in alkyl-substituted BOX analogs, which exist predominantly as the diimine tautomer [1]. Researchers developing BOX ligands with expanded coordination modes or investigating tautomerism-dependent catalytic enantioselectivity should consider benzyl-substituted oxazoline building blocks.

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